2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Description
2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a methoxy group at position 2, an oxo group at position 6, and a nitrile substituent at position 3. Pyrimidine-5-carbonitriles, in general, serve as key intermediates in synthesizing heterocyclic systems with applications in medicinal chemistry, materials science, and corrosion inhibition . The methoxy group at position 2 enhances electron density in the pyrimidine ring, influencing reactivity and biological interactions, while the nitrile group at position 5 contributes to hydrogen bonding and molecular recognition .
Crystallographic studies of related pyrimidine-5-carbonitriles reveal planar or slightly distorted ring systems stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O or N–H⋯N interactions) . These structural features are critical for their bioactivity and physicochemical stability.
Properties
IUPAC Name |
2-methoxy-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSKXBPTPCJYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=O)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290107 | |
| Record name | 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-62-6 | |
| Record name | NSC66584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Efficiency and Yield
Optimization Parameters
- Solvent choice : Ethanol and DMF are preferred for cyclocondensation and alkylation, respectively.
- Temperature : Room temperature suffices for alkylation, whereas cyclocondensation requires reflux.
- Catalysts : Sodium ethoxide and potassium carbonate are critical for deprotonation and nucleophilic attack.
Structural and Spectroscopic Characterization
Synthetic products are routinely characterized using:
- FTIR : Peaks at 2220–2240 cm⁻¹ (C≡N stretch) and 1670–1690 cm⁻¹ (C=O stretch).
- ¹H NMR : Resonances at δ 3.1–3.3 ppm (methoxy protons) and δ 10.2–12.4 ppm (exchangeable NH groups).
- X-ray crystallography : Confirms planar pyrimidine rings with r.m.s. deviations <0.062 Å.
Industrial and Pharmacological Applications
While direct industrial applications of 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile are under exploration, its derivatives exhibit:
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile":
Scientific Research Applications
Compounds similar to "this compound" have applications in chemistry, biology, medicine, and industry.
- Chemistry These compounds serve as building blocks for synthesizing more complex molecules.
- Biology They are studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine There is ongoing research exploring their potential as therapeutic agents for various diseases.
- Industry They are used to develop new materials with specific properties, such as polymers and coatings.
Biological Activity
"2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile" is a pyridine derivative with diverse biological activities, featuring a methoxy group at the 2-position, a carbonitrile group at the 3-position, and a keto group at the 6-position. Research suggests it has potential in antimicrobial and anticancer therapies.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various bacterial strains. Derivatives have shown effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus spp. | 62.5 - 125 |
The mechanism of action may involve inhibiting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production.
Anticancer Activity
Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) . Studies in vitro have evaluated their cytotoxic activities against human cancer cell lines, such as colon cancer (HCT-116) and breast cancer (MCF-7) .
- Certain compounds have shown higher cytotoxic activities than sorafenib, with IC50 values ranging from 1.14 to 10.33 μM .
- One compound, 11e, exhibited excellent activity against HCT-116 and MCF-7 with IC50 values of 1.14 and 1.54 μM, respectively .
- Compound 11e also showed about 47.32-fold cytotoxic activity against normal human fibroblast (WI-38) cells, lower than the cytotoxicity against the cancer cells .
- Compounds 11e and 12b were potent VEGFR-2 inhibitors with IC50 values of 0.61 and 0.53 μM, respectively, compared to sorafenib .
- Compound 11e arrested HCT-116 cell growth at S and sub-G1 phases, increased apoptotic cells, and decreased levels of TNF-α, IL-6, and caspase-3 .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking natural substrates of the enzyme, thereby blocking the enzyme’s activity. The molecular targets often include enzymes involved in nucleic acid synthesis and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile derivatives exhibit diverse biological and chemical properties depending on substituents at positions 2, 4, and 5. Below is a detailed comparison of 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Contradictions and Limitations
- While 2-mercapto derivatives () show dual utility in corrosion inhibition and antimicrobial activity, their toxicity profiles remain underexplored .
- Methoxy-substituted pyrimidines (target compound) lack extensive in vivo data compared to methylthio or chloro analogs, which have validated anticancer and antiviral applications .
Biological Activity
2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS No. 6971-62-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₅N₃O₂
- Molecular Weight : 155.12 g/mol
- CAS Number : 6971-62-6
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains.
- Anticancer Activity : Studies have demonstrated its ability to inhibit the proliferation of cancer cells.
Efficacy Against Cancer Cell Lines
A study assessed the antiproliferative effects of several derivatives of dihydropyrimidines, including this compound, on various cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB 231 (breast) | 0.126 | Strong inhibition compared to controls |
| HT 29 (colon) | 0.150 | Significant growth inhibition |
| A549 (lung) | 0.200 | Moderate activity |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
The mechanisms underlying the anticancer activity of this compound appear to involve:
- Inhibition of DNA Replication : The compound may inhibit enzymes critical for DNA synthesis and repair.
- Induction of Apoptosis : Treatment with this compound has been shown to increase levels of caspase enzymes involved in programmed cell death.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have explored the pharmacological applications of this compound:
-
Study on Antiproliferative Effects : A comprehensive analysis involving multiple cancer cell lines demonstrated that varying alkyl substituents significantly influenced the anticancer activity of derivatives related to 2-Methoxy-6-oxo-1,6-dihydropyrimidine.
- Findings : Compounds with longer alkyl chains exhibited enhanced inhibitory effects on cell viability.
- Toxicity Assessments : Toxicity studies conducted in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development as a therapeutic agent.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:
- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutic agents.
Q & A
Q. Optimization strategies :
- Solvent selection : Ethanol or DMF improves solubility and reaction kinetics.
- Catalysts : HCl or NaOH accelerates cyclization.
- Temperature control : 60–80°C minimizes side reactions.
Characterization via NMR, IR, and mass spectrometry ensures purity (>95%) .
How is the molecular structure of this compound validated, and what crystallographic data are available?
Q. Validation methods :
Q. Crystallographic data :
What are the typical chemical reactions and applications of this compound in heterocyclic chemistry?
Q. Key reactions :
Q. Applications :
- Scaffold for anticancer agents : Modifications at the 4- and 6-positions enhance cytotoxicity (IC50: 1.4–18.2 µg/mL) .
- Antimicrobial intermediates : Derivatives inhibit bacterial SecA ATPase (MIC: 12.5 µg/mL) .
Advanced Questions
How do substituent modifications influence bioactivity in Structure-Activity Relationship (SAR) studies?
Q. Methodology :
- Substituent libraries : Synthesize derivatives with variations at positions 2, 4, and 6.
- Bioassays : Test against cancer cell lines (e.g., MCF-7) and microbial strains (e.g., S. aureus).
Q. Key findings :
-
2-Position : Piperidine groups improve cellular uptake (logP ~2.5) and kinase inhibition .
-
6-Position : Aromatic substituents (e.g., 4-methoxyphenyl) enhance DNA intercalation (ΔTm: +8°C) .
-
Data table :
Derivative Substituent (Position 2) IC50 (µg/mL) 6c 4-Methylpiperidin-1-yl 1.4 6e Thiourea 18.2 4i Benzylthio 12.5 (MIC)
What computational approaches are used to predict binding modes with biological targets?
Q. Protocol :
Molecular docking : Use AutoDock Vina to model interactions with CDK4 (PDB: 3G33) or BET proteins (PDB: 5UZG).
MD simulations : AMBER20 assesses binding stability (RMSD <2.0 Å over 100 ns).
Q. Results :
- CDK4 inhibition : Derivatives form H-bonds with Val96 (ΔG = -9.2 kcal/mol) .
- BET binding : Nitrile group interacts with His437 via π-stacking (Ki = 0.8 µM) .
How can contradictory bioactivity data across studies be resolved?
Q. Analytical steps :
Assay standardization : Compare protocols (e.g., MTT vs. SRB for cytotoxicity).
Solubility checks : Ensure DMSO concentration ≤0.1% to avoid false negatives.
Structural validation : Confirm compound identity via LC-MS post-assay .
Case example : Variability in IC50 values (1.4–18.2 µg/mL) for anticancer derivatives was linked to differences in cell line p53 status .
What strategies improve the pharmacokinetic profile of derivatives?
Q. Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
